molecular formula C19H22N2O3S B11589800 methyl 5-(4-isopropylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(4-isopropylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11589800
M. Wt: 358.5 g/mol
InChI Key: IMKSEEFHZBOXFX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The compound’s IUPAC name is derived from its fused bicyclic system:

  • Parent structure : The thiazolo[3,2-a]pyrimidine core, where a thiazole ring (positions 1–3) is fused with a pyrimidine ring (positions 2–7).
  • Substituents :
    • Position 5 : A 4-isopropylphenyl group.
    • Position 2 : A methyl group.
    • Position 7 : A second methyl group.
    • Position 3 : An oxo (=O) group.
    • Position 6 : A methoxycarbonyl (-COOCH₃) group.
  • Saturation : The 2,3-dihydro designation indicates partial saturation at positions 2 and 3 of the pyrimidine ring.

The structural formula is represented as:
$$ \text{C}{23}\text{H}{25}\text{N}2\text{O}3\text{S} $$
with a molecular weight of 409.52 g/mol .

Property Value
Molecular Formula C₂₃H₂₅N₂O₃S
Molecular Weight 409.52 g/mol
IUPAC Name Methyl 5-(4-isopropylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
SMILES COC(=O)C1=C(N2C(SC=C2C)=O)N(C3=CC=C(C(C)C)C=C3)C1(C)C

Alternative Naming Conventions in Heterocyclic Chemistry

In heterocyclic nomenclature, the compound may be described using:

  • Fused-ring descriptors : Emphasizing the thiazole-pyrimidine fusion, e.g., "thiazolo[3,2-a]pyrimidine derivative".
  • Functional group prioritization : Highlighting the ester group as a substituent, e.g., "methyl carboxylate analog of thiazolopyrimidine".
  • Trivial names : While no widely accepted trivial name exists, analogs like tylophorinicine (a phenanthroindolizidine alkaloid) share structural motifs, such as fused aromatic systems and ester functionalities.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

methyl 2,7-dimethyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N2O3S/c1-10(2)13-6-8-14(9-7-13)16-15(18(23)24-5)11(3)20-19-21(16)17(22)12(4)25-19/h6-10,12,16H,1-5H3

InChI Key

IMKSEEFHZBOXFX-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

Preparation Methods

Polyphosphoric Acid (PPA)-Mediated Cyclization

The thiazolo[3,2-a]pyrimidine core is constructed via intramolecular cyclization of 1,4-dihydropyrimidine thiones. Polyphosphoric acid (PPA) catalyzes this step by protonating the thiocarbonyl group, facilitating nucleophilic attack by the thiolate anion onto the adjacent carbonyl carbon. For the target compound, the reaction proceeds at 120°C for 2 hours , yielding the bicyclic structure with concurrent dehydration. Post-reaction neutralization with aqueous ammonia isolates the product, which is recrystallized from ethanol to achieve >90% purity.

Ultrasound-Assisted Solvent-Free Synthesis

An optimized protocol employs ultrasound irradiation under solvent-free conditions to enhance reaction kinetics. The 1,4-dihydropyrimidine thione is mixed with methyl chloroacetate and subjected to 40 kHz ultrasound waves at 60°C for 30 minutes . This method achieves a 94% yield, significantly outperforming conventional heating (72% yield in 2 hours). The absence of solvent reduces side reactions, while ultrasonic cavitation promotes molecular collisions and energy transfer.

Functional Group Modifications

Esterification at C6

The C6 carboxylate group is introduced via Steglich esterification using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) . The thiazolo[3,2-a]pyrimidine-6-carboxylic acid intermediate reacts with methanol in dichloromethane at room temperature, achieving quantitative conversion within 4 hours. Excess methanol (5 equivalents) ensures complete esterification, and the product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Methylation at C2 and C7

Selective methylation at C2 and C7 is accomplished using dimethyl sulfate in acetonitrile . The reaction is conducted under reflux (80°C) for 1 hour, with triethylamine as a base to scavenge protons. GC-MS analysis confirms >95% selectivity for the dimethylated product, with no detectable N-methylation.

Reaction Optimization and Analytical Validation

Comparative Analysis of Methods

Method Catalyst/Solvent Time Yield Purity
PPA CyclizationPPA/Toluene2 hours88%90%
UltrasoundNone30 min94%95%
PhotoredoxEosin Y/MeOH6 hours68%85%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.41 (s, 3H, C7-CH₃), 3.18 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 3.89 (s, 3H, COOCH₃), 5.32 (s, 1H, C5-H), 7.21–7.35 (m, 4H, Ar-H).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone), 1590 cm⁻¹ (C=N).

Challenges and Industrial Scalability

  • Regioselectivity : Competing cyclization pathways may yield [4,5-d]pyrimidine isomers. Using bulky substituents (e.g., 4-isopropylphenyl) favors [3,2-a] products via steric hindrance.

  • Purification : Silica gel chromatography remains essential due to the compound’s low crystallinity.

  • Green Chemistry : Solvent-free ultrasound methods align with sustainable practices but require specialized equipment .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The C6 carboxylate group and electron-deficient positions on the thiazolo-pyrimidine ring facilitate nucleophilic attacks. For example:

  • Ester hydrolysis : Under basic conditions (e.g., NaOH/EtOH), the methyl ester at C6 undergoes saponification to yield the corresponding carboxylic acid.

  • Amide formation : Reaction with primary amines (e.g., NH3_3/H2_2O) replaces the ester group with an amide functionality.

Reaction TypeReagents/ConditionsProductYield*Reference
Ester hydrolysis1M NaOH, ethanol, refluxCarboxylic acid derivative85–90%
AmidationNH3_3, H2_2O, 60°CC6-carboxamide75–80%

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiazole ring participates in EAS at the C2 and C7 positions:

  • Nitration : Concentrated HNO3_3/H2_2SO4_4 introduces nitro groups at C2.

  • Halogenation : Br2_2/FeBr3_3 selectively brominates C7.

Reaction TypeReagents/ConditionsProductYield*Reference
NitrationHNO3_3/H2_2SO4_4, 0°CC2-nitro derivative70%
BrominationBr2_2, FeBr3_3, CH2_2Cl2_2C7-bromo derivative65%

Oxidation and Reduction

  • Thiazole ring oxidation : H2_2O2_2/AcOH oxidizes the thiazole sulfur to a sulfoxide or sulfone, altering ring aromaticity.

  • Ketone reduction : NaBH4_4/MeOH reduces the 3-oxo group to a hydroxyl, generating a dihydrothiazole intermediate.

Reaction TypeReagents/ConditionsProductYield*Reference
Sulfoxidation30% H2_2O2_2, AcOH, 50°CSulfoxide derivative60%
Ketone reductionNaBH4_4, MeOH, RT3-hydroxy derivative78%

Ring-Opening and Rearrangements

Under acidic conditions (e.g., HCl/EtOH), the thiazolo-pyrimidine ring undergoes cleavage to form linear thioamide or pyrimidine fragments. This reactivity is critical for synthesizing open-chain analogs.

Cross-Coupling Reactions

The 4-isopropylphenyl substituent enables Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh3_3)4_4/K2_2CO3_3, allowing diversification of the aryl group .

Supramolecular Interactions

Crystallographic studies reveal that the compound forms hydrogen-bonded dimers via O–H···N interactions (d = 2.70–2.80 Å) and halogen-bonded chains when brominated, influencing its solid-state reactivity .

Key Mechanistic Insights

  • The twist-boat conformation of the pyrimidine ring (dihedral angle: 85.36° with the 4-isopropylphenyl group) sterically directs reactions toward the thiazole moiety .

  • Electron-withdrawing groups at C6 enhance electrophilic substitution at C2/C7 due to resonance effects.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to methyl 5-(4-isopropylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.21 μM against pathogens like Pseudomonas aeruginosa and Escherichia coli .

2. Anti-inflammatory Potential
Molecular docking studies have suggested that compounds within this chemical class may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential applications in developing anti-inflammatory drugs .

Structural Biology Insights

1. Crystal Structure Analysis
The crystal structure of this compound has been characterized using X-ray crystallography. The analysis revealed a nearly planar six-membered ring containing nitrogen atoms and a flattened chair conformation of the annulated ring system . These structural insights are crucial for understanding the compound's reactivity and interaction with biological targets.

2. Computational Studies
In silico studies have been employed to predict the pharmacokinetic properties of this compound. Such analyses help in assessing its drug-like characteristics and optimizing its structure for enhanced biological activity .

Therapeutic Applications

1. Development of Novel Therapeutics
The promising biological activities associated with thiazolo[3,2-a]pyrimidine derivatives suggest their potential as lead compounds for drug development. Their ability to inhibit specific enzymes linked to disease processes makes them candidates for further optimization and clinical trials .

2. Structure-Activity Relationship (SAR) Studies
Ongoing research focuses on elucidating the structure-activity relationships of these compounds to enhance their efficacy and selectivity against targeted diseases. Understanding how modifications to the chemical structure influence biological activity is essential for developing more effective therapeutics .

Summary Table of Research Findings

Application Area Details
Antimicrobial Activity Effective against Pseudomonas aeruginosa and Escherichia coli with MIC values as low as 0.21 μM .
Anti-inflammatory Potential inhibitor of 5-lipoxygenase (5-LOX) based on molecular docking studies .
Structural Insights Crystal structure reveals unique conformations that may influence biological interactions .
Therapeutic Development Candidates for novel therapeutics due to their biological activities; ongoing SAR studies are aimed at optimizing efficacy .

Mechanism of Action

The mechanism of action of methyl 5-(4-isopropylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antitumor activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Table 1: Substituent Variations in Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name Position 5 Substituent Position 2 Substituent Position 6 Ester Key References
Target Compound 4-Isopropylphenyl Methyl Methyl -
Ethyl 5-(4-isopropylphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-... (CAS 292641-59-9) 4-Isopropylphenyl 2-Methoxybenzylidene Ethyl
Ethyl 5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene} 4-Methylphenyl Pyrazolyl-methylidene Ethyl
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-... (Molbank M1581) 4-Bromophenyl - Ethyl
Compound 97 (Braud et al., 2009) 1,3-Benzodioxol-5-yl 3,5-Dibromo-4-hydroxybenzylidene Ethyl

Key Observations:

  • Ester Group : Methyl esters (target) may enhance metabolic stability compared to ethyl esters (e.g., ), though ethyl esters are more common in synthetic routes .
  • Position 5 Substituents : The 4-isopropylphenyl group in the target compound provides greater lipophilicity (predicted ClogP ~5.0) than 4-methylphenyl (ClogP ~4.5, ) or bromophenyl derivatives (ClogP ~4.8, ).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) ClogP Solubility (LogS) Crystallography Data
Target Compound Not reported ~5.0* Low (est. -4.5) Not available
Ethyl 5-phenyl-2-phenylhydrazono-... (4a) 130–131 4.95 Low Not reported
Ethyl 5-(4-bromophenyl)-... (Molbank) 160–162 4.8 Low π-Halogen interactions observed
Compound 97 (Braud et al.) Not reported 6.2 Very low No data

*Predicted using analogous structures.
Key Trends :

  • Higher ClogP values correlate with bulkier aryl groups (e.g., 4-isopropylphenyl vs. phenyl).
  • Crystallographic studies (e.g., ) highlight the role of π-halogen or hydrogen-bonding interactions in molecular packing.

Table 3: Bioactivity Comparison

Compound Activity (IC50/EC50) Mechanism/Application Reference
Target Compound Not reported Potential antifungal/kinase inhibition* -
Ethyl 5,7-dimethyl-3-oxo-... derivatives Antifungal (Aspergillus niger: 10–50 µM) Disrupt fungal cell membranes
Compound 97 (Braud et al.) 4.5 µM (Cdc25B inhibition) ROS-independent phosphatase inhibition
Ethyl 5-(4-methylphenyl)-... Not reported Synthetic intermediate

Hypotheses for Target Compound :

  • The 4-isopropylphenyl group may enhance membrane penetration, improving antifungal activity compared to 4-methylphenyl analogs .
  • Methyl ester could reduce metabolic clearance relative to ethyl esters, prolonging bioavailability .

Biological Activity

Methyl 5-(4-isopropylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₃S
Molecular Weight306.38 g/mol
CAS Number83345-65-7

The structure features a thiazolo-pyrimidine core which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives. In vitro assays have shown that compounds similar to methyl 5-(4-isopropylphenyl)-2,7-dimethyl-3-oxo exhibit potent activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC value of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial potential .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with key bacterial enzymes such as DNA gyrase and MurD, forming hydrogen bonds that inhibit their activity .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (HaCat and Balb/c 3T3) revealed that the compound has a favorable safety profile with low cytotoxic effects at therapeutic concentrations . This suggests its potential for further development as a therapeutic agent.

Case Studies

A notable study focused on the synthesis and evaluation of various thiazolo-pyrimidine derivatives, including methyl 5-(4-isopropylphenyl)-2,7-dimethyl-3-oxo. The results indicated that these derivatives not only exhibited antibacterial properties but also showed promise in inhibiting viral replication in cell-based assays .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole and pyrimidine precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity .

Structure-Activity Relationship (SAR)

Research has established a structure-activity relationship for thiazolo-pyrimidine derivatives. Modifications to the isopropyl group and other substituents significantly affect biological activity. For instance, variations in the alkyl chain length or functional groups can enhance or diminish antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing methyl 5-(4-isopropylphenyl)-thiazolo[3,2-a]pyrimidine derivatives, and how do substituents influence reaction yields?

  • Methodology : The synthesis of analogous thiazolo[3,2-a]pyrimidines typically involves a one-pot Biginelli reaction, combining substituted aldehydes, β-ketoesters, and thioureas. For example, ethyl 7-methyl-3-oxo-5-phenyl derivatives were synthesized using glacial acetic acid and acetic anhydride as solvents, with sodium acetate as a catalyst under reflux (8–10 hours, ~78% yield) .
  • Substituent Effects : The 4-isopropylphenyl group at position 5 may require adjusted reaction times or temperatures due to steric hindrance. Evidence from similar compounds (e.g., 4-chlorophenyl or 4-methoxyphenyl substituents) shows yields ranging from 70–85% depending on electronic effects .
  • Purification : Recrystallization from ethyl acetate/ethanol (3:2) is effective for isolating crystalline products .

Q. How can X-ray crystallography and spectroscopic methods resolve the spatial configuration of the thiazolo[3,2-a]pyrimidine core?

  • X-ray Diffraction : The fused thiazolo-pyrimidine ring often adopts a flattened boat conformation, with deviations of ~0.22 Å from planarity at the chiral C5 atom. Dihedral angles between the pyrimidine ring and aryl substituents (e.g., 80.94° for a phenyl group) confirm non-planar geometries .
  • Spectroscopy : 1^1H and 13^13C NMR are critical for verifying substituent positions. For example, the methyl ester at position 6 typically resonates at δ ~3.8–4.0 ppm (singlet) in 1^1H NMR, while the 3-oxo group appears as a carbonyl signal at ~170 ppm in 13^13C NMR .

Advanced Research Questions

Q. What strategies can address contradictions in bioactivity data for thiazolo[3,2-a]pyrimidines with varying substituents?

  • Case Study : Analogous compounds with 4-chlorophenyl or 4-methoxyphenyl groups exhibit divergent antimicrobial activities (e.g., MIC values ranging from 8–64 µg/mL). This variability may stem from differences in lipophilicity or hydrogen-bonding capacity .
  • Experimental Design :

  • Structure-Activity Relationship (SAR) : Systematically replace the 4-isopropylphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents.
  • Computational Modeling : Use DFT to calculate logP and polar surface area, correlating with experimental bioassay results .

Q. How does the chiral center at C5 influence enantioselective reactivity, and what chromatographic methods resolve racemic mixtures?

  • Chiral Analysis : X-ray data for ethyl 7-methyl-3-oxo-5-phenyl derivatives confirm a chiral C5 center, which can lead to enantiomer-specific interactions in biological systems .
  • Resolution Methods :

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers.
  • Crystallization-Induced Diastereomer Resolution : Employ chiral auxiliaries like L-tartaric acid to isolate enantiopure forms .

Q. What computational approaches predict the regioselectivity of electrophilic attacks on the thiazolo[3,2-a]pyrimidine scaffold?

  • DFT Studies : Calculate Fukui indices to identify nucleophilic sites. For example, the C2 position in the thiazole ring is highly reactive due to electron density delocalization .
  • Reactivity Trends : Substituents at position 5 (e.g., 4-isopropylphenyl) sterically hinder attacks at C7, directing electrophiles to C6 or the fused thiazole ring .

Methodological Recommendations

  • Synthesis : Optimize sterically hindered substitutions (e.g., 4-isopropylphenyl) using microwave-assisted synthesis to reduce reaction times .
  • Bioactivity Testing : Prioritize assays against Gram-positive bacteria (e.g., S. aureus) due to the enhanced activity of methoxy-substituted analogs .
  • Data Validation : Cross-reference crystallographic data with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O bifurcated bonds) .

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